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Abstract
This technical guide provides an in-depth account of the historical discovery and isolation of

caproic acid (hexanoic acid). It details the pioneering work of French chemist Michel Eugène

Chevreul, who first identified the compound in the early 19th century. The document outlines

the experimental methodologies of the era, focusing on the processes of saponification,

fractional crystallization, and distillation as applied to animal fats. Quantitative data from early

characterizations are presented in tabular format for clarity. Furthermore, a visual workflow of

the historical isolation process is provided using the DOT language to facilitate a deeper

understanding of the logical and experimental steps involved. This paper serves as a

comprehensive resource for professionals interested in the foundational discoveries within lipid

chemistry.

Introduction: The Dawn of Lipid Chemistry
The field of lipid chemistry owes much of its origin to the meticulous investigations of animal

fats in the early 1800s. Before this period, the chemical nature of fats and oils was poorly

understood. The prevailing theory considered fats to be simple, singular substances. This

perspective was fundamentally changed by the work of Michel Eugène Chevreul, a French

chemist whose research laid the groundwork for modern organic chemistry.[1][2] His systematic

study of fats led to the discovery that they are not simple substances but are composed of a

combination of an alcohol (glycerol) and acidic compounds, which he termed fatty acids.[3][4]
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Among his numerous discoveries was the isolation of several new fatty acids, including oleic,

stearic, butyric, and the subject of this paper, caproic acid.[3][4]

Caproic acid, systematically known as hexanoic acid, is a six-carbon saturated fatty acid

(C6:0) naturally found in various animal fats and plant oils.[5][6] Its name, along with those of

caprylic (C8) and capric (C10) acids, is derived from the Latin word caper, meaning "goat," due

to their significant presence and characteristic odor in goat's milk.[5][7][8] This guide delves into

the technical details of its initial discovery and the methods employed for its isolation.

The Pioneer: Michel Eugène Chevreul
Born in 1786, Michel Eugène Chevreul began his seminal investigations into the nature of fats

in 1811.[4][7] His work was characterized by a novel and rigorous combination of experimental

techniques, including fractional solution, crystallization, distillation, and melting point

determination to assess purity.[7] Chevreul's research culminated in his landmark publication in

1823, Recherches chimiques sur les corps gras d'origine animale (Chemical Research on Fats

of Animal Origin), which is considered the first treatise on lipochemistry.[3][7]

In 1816, while studying the composition of cow and goat butter, Chevreul first isolated and

identified caproic acid.[5][7] He discovered that butter contained volatile acids, which he

separated and characterized, naming them butyric acid, caproic acid, and capric acid.[7] This

work was revolutionary, as it established the concept of fatty acids as distinct chemical entities

and unraveled the true nature of saponification.[1][4]

Experimental Protocols: 19th-Century Isolation of
Caproic Acid
Chevreul's success in isolating individual fatty acids from the complex mixture of animal fat was

due to his systematic application of chemical and physical separation techniques. The protocol

described below is a reconstruction of the methodologies he employed, particularly for the

isolation of volatile fatty acids from butter.

Principle: Saponification
The foundational step in Chevreul's work was the chemical process of saponification. He

demonstrated that fats are esters of fatty acids and glycerol.[4] By heating a fat with a strong

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b10799191?utm_src=pdf-body
http://cyberlipid.gerli.com/description/simple-lipids/chevreul/life/
https://www.aocs.org/resource/michel-eugene-chevreul-1786-1889/
https://www.benchchem.com/product/b10799191?utm_src=pdf-body
https://atamankimya.com/sayfalar.asp?LanguageID=2&cid=3&id=8&id2=12332
https://en.wikipedia.org/wiki/Caproic_acid
https://atamankimya.com/sayfalar.asp?LanguageID=2&cid=3&id=8&id2=12332
https://www.ocl-journal.org/articles/ocl/full_html/2023/01/ocl230006s/ocl230006s.html
https://en.wikipedia.org/wiki/Capric_acid
https://www.aocs.org/resource/michel-eugene-chevreul-1786-1889/
https://www.ocl-journal.org/articles/ocl/full_html/2023/01/ocl230006s/ocl230006s.html
https://www.ocl-journal.org/articles/ocl/full_html/2023/01/ocl230006s/ocl230006s.html
http://cyberlipid.gerli.com/description/simple-lipids/chevreul/life/
https://www.ocl-journal.org/articles/ocl/full_html/2023/01/ocl230006s/ocl230006s.html
https://www.benchchem.com/product/b10799191?utm_src=pdf-body
https://atamankimya.com/sayfalar.asp?LanguageID=2&cid=3&id=8&id2=12332
https://www.ocl-journal.org/articles/ocl/full_html/2023/01/ocl230006s/ocl230006s.html
https://www.benchchem.com/product/b10799191?utm_src=pdf-body
https://www.ocl-journal.org/articles/ocl/full_html/2023/01/ocl230006s/ocl230006s.html
https://en.wikipedia.org/wiki/Michel_Eug%C3%A8ne_Chevreul
https://www.aocs.org/resource/michel-eugene-chevreul-1786-1889/
https://www.benchchem.com/product/b10799191?utm_src=pdf-body
https://www.aocs.org/resource/michel-eugene-chevreul-1786-1889/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10799191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


base (e.g., potassium hydroxide), the ester bonds are hydrolyzed. This reaction, detailed

below, yields glycerol and the potassium salts of the fatty acids, collectively known as soap.

Triglyceride + 3 KOH → Glycerol + 3 R-COOK (Potassium salts of fatty acids)

Once the fatty acids were liberated as salts, subsequent acidification would protonate them,

yielding the free fatty acids for separation.

R-COOK + HCl → R-COOH (Free fatty acid) + KCl

Key Experimental Methodology: Isolation from Butter
The following steps outline the protocol used for isolating caproic acid from its natural source,

butter.

Saponification of Butter Fat:

A known quantity of butter is placed in a flask with an aqueous solution of potassium

hydroxide (potash).

The mixture is heated, often under reflux, to ensure complete saponification. The fat

dissolves to form a clear, homogenous soap solution.

Acidification and Liberation of Fatty Acids:

After cooling, the soap solution is treated with a mineral acid, such as sulfuric or

hydrochloric acid, until the solution is acidic.

This causes the free fatty acids, which are insoluble in the aqueous medium, to separate

and form an oily layer. The glycerol remains dissolved in the aqueous phase.

Separation of Volatile Fatty Acids via Distillation:

The mixture of fatty acids is heated. The short-chain fatty acids, including butyric (C4),

caproic (C6), and caprylic (C8) acids, are volatile and can be separated from the non-

volatile long-chain fatty acids (like palmitic and stearic acid) by steam distillation.

The distillate, containing water and the volatile acids, is collected.
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Purification by Fractional Crystallization of Baryum Salts:

Chevreul pioneered the use of fractional crystallization of fatty acid salts to achieve

separation.[7] The aqueous distillate containing the volatile acids is neutralized with a

base, such as barium hydroxide, to form barium salts.

These salts (barium butyrate, barium caproate, etc.) exhibit different solubilities in water.

By carefully concentrating the solution and allowing it to cool, the less soluble salts

crystallize out first. Through repeated crystallizations, Chevreul was able to separate the

different short-chain fatty acids from one another.

Final Isolation:

The purified barium caproate salt is collected and treated once more with a strong acid to

liberate the pure caproic acid, which can be further purified by distillation.

Visualization of Historical Isolation Workflow
The following diagram illustrates the logical flow of the experimental process developed by

Chevreul for the isolation of caproic acid from butter.
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Fig. 1: Experimental workflow for the isolation of caproic acid from butter (c. 1823).
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Early Characterization and Quantitative Data
A critical aspect of Chevreul's work was the characterization of the substances he isolated to

establish their purity and identity.[7] While detailed spectroscopic data was unavailable,

physical properties like boiling point, melting point, and the properties of their salts were

meticulously recorded. Decades later, further work by chemists Lieben and Rossi helped to

definitively characterize the normal and iso- forms of the acid, with the solubility of the barium

and calcium salts being especially characteristic.[9]

Table 1: Physical Properties of Caproic Acid (Hexanoic Acid)

Property Value Notes

Molar Mass 116.16 g/mol
Calculated from the chemical

formula C₆H₁₂O₂.

Boiling Point 205 °C

The temperature at which the

liquid converts to a gas at

atmospheric pressure.[10]

Melting Point -3.4 °C
The temperature at which the

solid form melts.

Appearance Colorless oily liquid

Characterized by its distinct

goat-like or cheesy odor.[5][6]

[11]

Table 2: Solubility Data of Caproate Salts (Lieben and Rossi)
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Salt
Solubility (g per 100 parts
of solution at 18.5°C)

Notes

Barium n-caproate 8.4967

This data was crucial in

confirming that the acid

Chevreul isolated from butter

possessed the normal

(straight-chain) structure.[9]

Calcium n-caproate 2.29

The differential solubility of

these salts was a key principle

in their separation.

Note: The precise values from Chevreul's original 1823 publication are difficult to ascertain and

standardize. The data presented reflects modern accepted values and later 19th-century

characterizations that built upon his work.

Conclusion
The discovery and isolation of caproic acid by Michel Eugène Chevreul represent a pivotal

moment in the history of chemistry. His systematic and rigorous approach not only identified a

new chemical compound but also helped dismantle the prevailing theories about the nature of

fats. The experimental protocols he developed, centered on saponification and fractional

separation, became foundational techniques in the study of organic compounds. This historical

achievement underscores the importance of methodical investigation in advancing scientific

understanding and laid the essential groundwork for the vast and complex field of lipid science

that exists today.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://catholicscientists.org/scientists-of-the-past/michel-eugene-chevreul/
http://cyberlipid.gerli.com/description/simple-lipids/chevreul/life/
https://www.aocs.org/resource/michel-eugene-chevreul-1786-1889/
https://atamankimya.com/sayfalar.asp?LanguageID=2&cid=3&id=8&id2=12332
https://en.wikipedia.org/wiki/Caproic_acid
https://www.ocl-journal.org/articles/ocl/full_html/2023/01/ocl230006s/ocl230006s.html
https://www.ocl-journal.org/articles/ocl/full_html/2023/01/ocl230006s/ocl230006s.html
https://en.wikipedia.org/wiki/Capric_acid
https://scispace.com/pdf/the-fatty-acids-of-butter-3i0qo5r4wt.pdf
https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2021.725578/full
https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2021.725578/full
https://www.dictionary.com/browse/caproic-acid
https://www.benchchem.com/product/b10799191#historical-discovery-and-isolation-of-caproic-acid
https://www.benchchem.com/product/b10799191#historical-discovery-and-isolation-of-caproic-acid
https://www.benchchem.com/product/b10799191#historical-discovery-and-isolation-of-caproic-acid
https://www.benchchem.com/product/b10799191#historical-discovery-and-isolation-of-caproic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10799191?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10799191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10799191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

